6-Fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1-vinyl-1,8-naphthyridine-3-carboxylic acid HCl
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Overview
Description
6-Fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1-vinyl-1,8-naphthyridine-3-carboxylic acid HCl is a synthetic compound belonging to the class of fluoroquinolone antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of gram-positive and gram-negative bacteria. It is commonly used in the treatment of various bacterial infections, including respiratory, urinary tract, and gastrointestinal infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1-vinyl-1,8-naphthyridine-3-carboxylic acid HCl involves several key steps:
Formation of the Naphthyridine Core: The synthesis begins with the formation of the naphthyridine core through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 6-position of the naphthyridine ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Piperazine Substitution: The piperazine moiety is introduced at the 7-position through a nucleophilic substitution reaction.
Vinyl Group Addition: The vinyl group is added at the 1-position using a suitable vinylating agent.
Carboxylation: The carboxylic acid group is introduced at the 3-position through a carboxylation reaction.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the various synthetic steps under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1-vinyl-1,8-naphthyridine-3-carboxylic acid HCl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the naphthyridine ring.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Hydrolysis: Formation of carboxylic acids, amines, or other hydrolyzed products.
Scientific Research Applications
6-Fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1-vinyl-1,8-naphthyridine-3-carboxylic acid HCl has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of fluoroquinolone chemistry and reaction mechanisms.
Biology: Investigated for its antibacterial activity against various bacterial strains, including drug-resistant bacteria.
Medicine: Used in the development of new antibacterial drugs and formulations for the treatment of bacterial infections.
Industry: Employed in the production of antibacterial agents and disinfectants for various industrial applications
Mechanism of Action
The antibacterial activity of 6-Fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1-vinyl-1,8-naphthyridine-3-carboxylic acid HCl is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid.
Norfloxacin: 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid.
Ofloxacin: 9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid
Uniqueness
6-Fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1-vinyl-1,8-naphthyridine-3-carboxylic acid HCl is unique due to its specific structural features, such as the presence of a vinyl group at the 1-position and a naphthyridine core. These structural elements contribute to its distinct antibacterial activity and pharmacokinetic properties, making it a valuable compound in the treatment of bacterial infections .
Properties
CAS No. |
75167-16-7 |
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Molecular Formula |
C15H16ClFN4O3 |
Molecular Weight |
354.76 g/mol |
IUPAC Name |
1-ethenyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H15FN4O3.ClH/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;/h2,7-8,17H,1,3-6H2,(H,22,23);1H |
InChI Key |
JSEYXCHQNDEFDH-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.Cl |
Origin of Product |
United States |
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